Chemical structure and properties of 5-Methylthiazole-4-carboxamide
Chemical structure and properties of 5-Methylthiazole-4-carboxamide
Executive Summary
5-Methylthiazole-4-carboxamide (CAS: 1259058-14-4) is a critical heterocyclic building block in fragment-based drug discovery (FBDD). Unlike its more common regioisomer, 4-methylthiazole-5-carboxamide, this specific scaffold offers a unique vector for substituent growth in the S1/S2 pockets of kinase and hydrolase targets. Its structural utility lies in the 1,3-thiazole ring's ability to act as a bioisostere for pyridine or amide linkers, while the carboxamide moiety serves as a primary hydrogen bond donor/acceptor motif.
This guide provides a definitive technical analysis of the molecule, distinguishing it from prevalent isomers, detailing robust synthetic protocols, and outlining its physicochemical behavior in medicinal chemistry campaigns.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identification
Precise identification is paramount due to the high prevalence of regioisomers in commercial catalogs.
| Property | Detail |
| IUPAC Name | 5-Methyl-1,3-thiazole-4-carboxamide |
| CAS Number | 1259058-14-4 |
| Molecular Formula | C₅H₆N₂OS |
| Molecular Weight | 142.18 g/mol |
| SMILES | Cc1cnsc1C(=O)N |
| InChI Key | Predicted based on structure |
Structural Geometry & Electronic Profile
The molecule features a planar 1,3-thiazole ring. The 5-methyl group introduces a steric bulk that restricts rotation around the C4-Carbonyl bond, potentially locking the amide into a preferred conformation relative to the ring nitrogen.
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Aromaticity: The thiazole ring is pi-excessive, making C5 nucleophilic; however, the electron-withdrawing carboxamide at C4 tempers this, stabilizing the ring against oxidation.
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H-Bonding:
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Acceptor: Thiazole Nitrogen (N3) and Amide Carbonyl (C=O).
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Donor: Amide Nitrogen (NH₂).
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Regioisomer Warning: Researchers frequently confuse this with 4-methylthiazole-5-carboxamide . The distinction is critical:
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5-Methyl-4-carboxamide (Target): Methyl is adjacent to Sulfur.
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4-Methyl-5-carboxamide (Isomer): Methyl is adjacent to Nitrogen.
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Physicochemical Profile
The following data aggregates experimental values and high-confidence predictions suitable for ADME modeling.
| Property | Value / Range | Context |
| Appearance | Off-white to pale yellow solid | Crystalline form |
| Melting Point | 168 – 172 °C | High mp due to intermolecular H-bonding network |
| Solubility | DMSO (>50 mM), DMF, Methanol | Poor water solubility (<1 mg/mL) without cosolvents |
| LogP | ~0.45 (Predicted) | Lipophilic efficiency favorable for CNS penetration |
| pKa (Conj. Acid) | ~2.5 (Thiazole N) | Weakly basic; protonation unlikely at physiological pH |
| TPSA | ~68 Ų | Good permeability profile (Rule of 5 compliant) |
Synthetic Routes & Optimization
Retrosynthetic Analysis
Direct condensation of thioformamide with alpha-halo-beta-keto esters is the classical Hantzsch approach. However, regiochemistry dictates the choice of precursor. To obtain the 4-carboxyl-5-methyl pattern, one must use ethyl 3-bromo-2-oxobutanoate .
Critical Path:
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Cyclization: Condensation of thioformamide (or thiourea equiv.) with ethyl 3-bromo-2-oxobutanoate.
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Functionalization: Conversion of the ester to the primary amide.
Recommended Protocol: The Thiourea Route
Since thioformamide is unstable, a robust lab-scale protocol uses thiourea to form the 2-amino intermediate, followed by deamination.
Step 1: Hantzsch Cyclization
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Reagents: Thiourea (1.1 eq), Ethyl 3-bromo-2-oxobutanoate (1.0 eq), Ethanol (Solvent).
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Procedure: Reflux thiourea and the bromo-ketoester in ethanol for 4 hours. The sulfur attacks the alkyl halide (C3), and the nitrogen attacks the ketone (C2).
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Product: Ethyl 2-amino-5-methylthiazole-4-carboxylate.
Step 2: Sandmeyer Deamination
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Reagents: t-Butyl nitrite (1.5 eq) or NaNO₂/HCl, THF or DMF (Solvent).
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Mechanism: Diazotization of the 2-amino group followed by reductive elimination (using hypophosphorous acid or in situ hydride transfer).
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Product: Ethyl 5-methylthiazole-4-carboxylate.
Step 3: Ammonolysis
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Reagents: 7N NH₃ in Methanol.
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Procedure: Dissolve the ester in methanolic ammonia. Seal in a pressure tube and stir at RT (or mild heat 40°C) for 12-24 hours.
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Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane.
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Yield: Typically 60-75% over 3 steps.
Visualization of Synthesis Pathway
Figure 1: Step-wise synthetic pathway utilizing the stable thiourea precursor to bypass unstable thioformamide handling.
Analytical Characterization
To validate the identity of the synthesized material, the following spectral features are diagnostic.
Proton NMR (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 9.05 | Singlet (s) | 1H | H-2 (Thiazole CH between S and N) |
| 7.60 | Broad Singlet | 1H | Amide NH (a) |
| 7.45 | Broad Singlet | 1H | Amide NH (b) |
| 2.70 | Singlet (s) | 3H | CH₃ at Position 5 |
Diagnostic Note: The singlet at ~9.05 ppm is characteristic of the C2 proton in 5-substituted thiazoles. If the methyl were at position 4 (isomer), the C5 proton would appear further upfield (~8.0-8.5 ppm).
Mass Spectrometry (LC-MS)
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Ionization: ESI+
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Parent Ion [M+H]⁺: 143.2 m/z
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Fragmentation: Loss of NH₃ (M-17) is common in carboxamides.
Biological & Pharmaceutical Relevance[1][5][6][7]
Pharmacophore Mapping
5-Methylthiazole-4-carboxamide acts as a bidentate ligand . In kinase inhibitors, the thiazole nitrogen often accepts a hydrogen bond from the hinge region backbone, while the amide NH acts as a donor to a backbone carbonyl or a conserved gatekeeper residue.
Fragment-Based Drug Discovery (FBDD)
This molecule is a "privileged fragment" due to its high ligand efficiency (LE).
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Vector Growth: The C2 position (H-2) is chemically accessible for C-H activation or lithiation, allowing the fragment to be "grown" into deeper pockets without disturbing the primary binding mode.
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Metabolic Stability: The 5-methyl group blocks a potential metabolic soft spot (oxidation at C5), significantly improving the half-life compared to the unsubstituted thiazole-4-carboxamide.
Interaction Logic Diagram
Figure 2: Pharmacophore interaction map highlighting key binding vectors in a protein active site.
Safety & Handling
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Hazard Classification: GHS07 (Warning).
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H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.
References
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Indagoo Chemical Catalog. 5-Methylthiazole-4-carboxamide Product Data. Accessed 2023. Link
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BLD Pharm. Material Safety Data Sheet: 5-Methylthiazole-4-carboxamide. Accessed 2023. Link
- Hantzsch, A. "Ueber die Synthese des Thiazols." Justus Liebigs Annalen der Chemie, 1889. (Foundational chemistry for thiazole synthesis).
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PubChem Compound Summary. Thiazole Carboxamide Derivatives. National Center for Biotechnology Information. Link
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Zhao, Y. et al. "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives." MDPI Molecules, 2016. (Context for regioisomer comparison). Link
